![molecular formula C28H30N4O6 B2404607 N-(2-furylmethyl)-5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide CAS No. 1223898-10-9](/img/structure/B2404607.png)
N-(2-furylmethyl)-5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-furylmethyl)-5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide” is a complex organic compound with the molecular formula C28H30N4O6 . It has an average mass of 504.534 Da and a mono-isotopic mass of 504.200897 Da .
Synthesis Analysis
The synthesis of this compound could involve several steps, given its intricate structure. One of the key components in its structure is the 4-methoxybenzyl (PMB) ester, which is known as an inexpensive “workhorse” protecting group. This ester can be readily introduced in high yield under a number of mild reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a quinazolinone core, a furylmethyl group, and a 4-methoxybenzylamino group . The presence of these functional groups could potentially influence the compound’s reactivity and biological activity.Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
Synthesis and Characterization : The synthesis and characterization of quinazoline derivatives, including compounds similar to the specified chemical, have been explored for their potential as hybrid molecules with diuretic, antihypertensive, and anti-diabetic activities. Such compounds were evaluated for their pharmacological properties, providing insight into their structure-activity relationships (Rahman et al., 2014).
Antimicrobial and Biofilm Eradication Activities : Research into ureidoamides with primaquine and amino acid moieties, similar in structure to the given compound, has shown antimicrobial, biofilm eradication, and antioxidative activities. These compounds exhibited species- and compound-dependent activity against various microbial strains, highlighting their potential in antimicrobial therapy (Vlainić et al., 2018).
Antioxidant Studies : The antioxidant potential of quinazolin derivatives has been investigated, with some compounds showing significant scavenging capacity against free radicals. This suggests that similar compounds could be explored for their antioxidant properties and potential therapeutic applications in oxidative stress-related conditions (Al-azawi, 2016).
Antimicrobial Activity : Novel quinazolinone derivatives have been synthesized and subjected to antimicrobial activity evaluation, indicating the potential of such compounds in the development of new antimicrobial agents. These studies provide valuable information for the design of compounds with enhanced antimicrobial properties (Habib et al., 2012).
Chemical and Structural Analysis
Synthetic Approaches : Efficient synthesis methods for heterocyclic compounds, including those similar to the specified chemical structure, have been developed. These methods facilitate the production of compounds with potential biological activity, providing a foundation for further pharmacological exploration (Urban & Breitenbach, 1999).
Structural Insights : Studies involving the Pictet–Spengler reaction for the synthesis of condensed benzodiazepines have contributed to the understanding of structural features critical for biological activity. These insights are essential for the rational design of new therapeutic agents (Tolkunov et al., 2017).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-5-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6/c1-37-21-13-11-20(12-14-21)17-29-26(34)19-32-24-9-3-2-8-23(24)27(35)31(28(32)36)15-5-4-10-25(33)30-18-22-7-6-16-38-22/h2-3,6-9,11-14,16H,4-5,10,15,17-19H2,1H3,(H,29,34)(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBWFVGNLCTBMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404524.png)
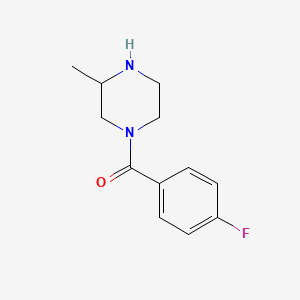
![5-phenyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2404526.png)
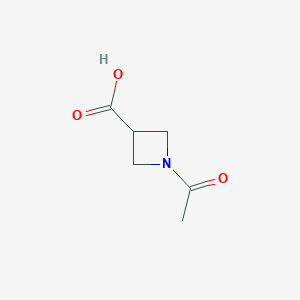
![8-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2404530.png)
![1-[5-(2-Methoxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2404531.png)
![(3S,4R)-4-(Hydroxymethyl)-3-[(1S)-1-hydroxy-5-methylhexyl]oxolan-2-one](/img/structure/B2404532.png)
![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2404536.png)

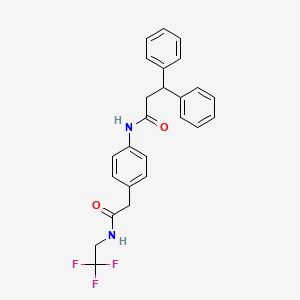
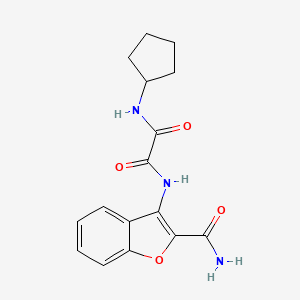
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2404542.png)
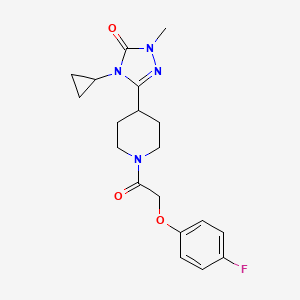
![N-cyclohexyl-2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2404545.png)